molecular formula C11H22N2O B13203241 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B13203241
M. Wt: 198.31 g/mol
InChI Key: BQNQTAJXMDFRNR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide is a propanamide derivative featuring a 2-methylpyrrolidin-2-ylmethyl substituent. This structural motif may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, particularly in pharmaceutical contexts where pyrrolidine derivatives are known for their bioactivity .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2,2-dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide

InChI

InChI=1S/C11H22N2O/c1-10(2,3)9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)

InChI Key

BQNQTAJXMDFRNR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CNC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide typically involves the reaction of 2-methylpyrrolidine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted amides or esters.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physical properties of 2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide with selected analogs:

Compound Name Molecular Formula Substituent Group Molecular Weight Melting Point (°C) Key Features
This compound C11H20N2O 2-Methylpyrrolidin-2-ylmethyl 196.29 Not reported Cyclic amine substituent; potential for hydrogen bonding and basicity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide C28H27NO2 2,2-Diphenylethyl + naproxen 409.53 Not reported Bulky aromatic groups; synthesized via DCC-mediated amidation
2,2-Dimethyl-N-(pyridin-2-yl)propanamide C10H14N2O Pyridin-2-yl 178.23 71–75 Planar aromatic substituent; characterized by NMR and FT-IR
2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide C11H16N2O 5-Methylpyridin-2-yl 192.26 Not reported Non-planar amide-pyridine conformation; forms N–H⋯N hydrogen bonds
2,2-Dimethyl-N-(4-methylbenzyl)propanamide C13H19NO 4-Methylbenzyl 205.30 94–96 Hydrophobic benzyl group; higher melting point due to packing efficiency

Key Observations:

  • Substituent Effects on Solubility: Pyrrolidine and pyridine derivatives exhibit varying polarities. The cyclic amine in the target compound may enhance water solubility compared to purely aromatic analogs like the diphenylethyl or benzyl derivatives .
  • Hydrogen Bonding: Pyridinyl analogs (e.g., 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide) form intermolecular N–H⋯N hydrogen bonds in their crystal structures, influencing solid-state stability . The target compound’s pyrrolidine group could engage in similar interactions or form additional C–H⋯O bonds.
  • Thermal Stability: Higher melting points in benzyl and pyridinyl derivatives (e.g., 94–96°C for 4-methylbenzyl vs. 71–75°C for pyridin-2-yl ) correlate with substituent rigidity and packing efficiency.

Spectroscopic and Computational Data

  • 2,2-Dimethyl-N-(pyridin-2-yl)propanamide: Characterized by FT-IR (amide C=O stretch at ~1650 cm⁻¹), NMR (δ 1.25 ppm for CH3 groups), and UV-Vis spectroscopy. DFT studies reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity .
  • Crystal Structures: Pyridinyl derivatives exhibit torsional angles between amide and aromatic groups (e.g., 17.6° tilt in 2,2-Dimethyl-N-(pyridin-3-yl)propanamide ), while the target compound’s pyrrolidine group may introduce greater conformational flexibility.

Biological Activity

2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide, also known by its CAS number 1592979-63-9, is a compound with potential biological activity that warrants investigation. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2OC_{11}H_{22}N_{2}O, with a molecular weight of 198.31 g/mol. The compound features a dimethyl group and a pyrrolidine moiety, which may influence its biological interactions.

PropertyValue
CAS Number1592979-63-9
Molecular FormulaC₁₁H₂₂N₂O
Molecular Weight198.31 g/mol

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Anti-inflammatory Effects : Similar compounds with pyrrolidine structures have shown anti-inflammatory properties. For instance, N-methylpyrrolidone (NMP) has been documented to reduce inflammation through the activation of transcription factors such as KLF2, which regulates endothelial function and inflammatory responses .
  • Neuroprotective Potential : Compounds with similar structural motifs have been explored for neuroprotective effects. The presence of the pyrrolidine ring may enhance the ability of the compound to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases.
  • Analgesic Properties : Some derivatives of amides have been reported to exhibit analgesic effects in various animal models. The mechanism often involves modulation of pain pathways in the central nervous system.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, based on related compounds:

  • KLF2 Activation : As observed with NMP, activation of KLF2 may lead to reduced monocyte adhesion and inflammation in endothelial cells . This suggests that similar pathways could be explored for this compound.
  • Modulation of Inflammatory Cytokines : Compounds with similar structures often influence cytokine production, which is crucial in inflammatory responses.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insights into its potential application:

  • NMP Studies : Research on NMP has demonstrated its ability to enhance KLF2 expression and reduce inflammatory markers in vivo . These findings could be extrapolated to suggest that this compound may exhibit similar properties due to structural similarities.
  • Pyrrolidine Derivatives : Other studies on pyrrolidine derivatives indicate their efficacy in reducing pain and inflammation in various models . This reinforces the hypothesis that our compound may possess analgesic and anti-inflammatory properties.

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